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Site-selective chemical modification of peptides represents a powerful strategy for understanding and
regulating protein structure and function, with significant implications for therapeutic development. Among
the 20 proteinogenic amino acids, methionine (Met) presents a particularly challenging yet valuable target
for selective modification due to its relatively low abundance (~2% in proteins) and distinct redox-sensitive
properties [1]. Unlike cysteine, which has numerous well-established bioconjugation techniques, methionine-
selective modification has remained one of the most difficult challenges in peptide chemistry until recent

advances in sulfimidation approaches [1].

The controlled, reversible sulfimidation of methionine residues enables precise late-stage peptide
functionalization, macrocyclization, and the development of peptide-drug conjugates through formation of
N=S bonds that can be cleaved under physiological reducing conditions [1]. This on/off strategy for
methionine modification provides researchers with a unique tool for peptide chemistry and peptide-based
drug discovery, offering solutions to challenges such as poor pharmacokinetics that often limit peptide

therapeutic development [1].

Reaction Mechanisms and Chemical Principles

Ruthenium-Catalyzed Sulfimidation

The ruthenium-catalyzed sulfimidation method employs Ru(II) catalysts, specifically RuCl2(PPhs)s, to

facilitate nitrene transfer from N-acyloxyamide precursors to the sulfur atom of methionine residues [1]. This
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reaction proceeds through a proposed nitrene radical intermediate that enables selective modification of

methionine even in the presence of other potentially reactive amino acid side chains [1].

Table: Key Components of Ruthenium-Catalyzed Sulfimidation Reaction

Component Role Optimal Conditions
RuClz(PPhs)s Catalyst 10 mol%

N-acyloxyamides Nitrene precursor Varied by application
N-hydroxybenzamide Additive 20 mol%

AgOAcC Additive 10 pmol/mL

Solvent Reaction medium MeOH or DCE/MeOH (9:1)
Reaction time - Two rounds (2 hours each)

The reaction demonstrates excellent compatibility with numerous amino acids containing nucleophilic side
chains, including lysine, glutamic acid, arginine, glutamine, serine, tyrosine, and tryptophan [1]. Although
free cysteine and histidine residues show incompatibility, successful modifications can be achieved with

cystine (the oxidized disulfide form of cysteine) and Trt-protected cysteine [1].

Cobalt-Catalyzed Sulfimidation

An alternative approach utilizes cobalt species PPha[Co'"(TAML _red)] as a competent and stable catalyst
for sulfimidation of sulfides with iminoiodinanes [2]. This method achieves remarkable efficiency with
turnover numbers up to 900 and turnover frequencies of 640 min~—! under mild aerobic conditions [2].
The mechanism proceeds through electrophilic nitrene-radical intermediates that afford sulfimide products
via electronically asynchronous transition states, in which single electron transfer from the sulfide to the

nitrene-radical complex precedes N-S bond formation in a single concerted process [2].

Experimental Protocols
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General Procedure for Ruthenium-Catalyzed Sulfimidation in
Solution Phase

Materials:

¢ RuClz2(PPhs)s catalyst
N-acyloxyamide substrates

N-hydroxybenzamide
Silver acetate (AgOAcC)
Anhydrous methanol

Procedure:

e Prepare a reaction vessel containing the peptide substrate (0.05 mmol) and N-acyloxyamide (0.075
mmol) in anhydrous methanol (2 mL).

¢ Add RuClI2(PPhs)s (10 mol%), N-hydroxybenzamide (20 mol%), and AgOAc (10 pmol/mL) to the
reaction mixture.

¢ Flush the reaction vessel with inert gas (N2 or Ar) and seal.

e Stir the reaction mixture at room temperature for 2 hours.

e Add fresh equivalents of catalysts and additives, and continue stirring for an additional 2 hours.

e Monitor reaction completion by analytical HPLC.

e Purify the crude product using semipreparative HPLC.

e Characterize the sulfimidation product by LC-MS and NMR spectroscopy.

Table: Representative Examples of Sulfimidation Yields with Bioactive Peptides

Peptide Substrate N-acyloxyamide Product HPLC Yield
Substance P (1a) N-acetoxybutyramide (2a) 3a 82%
Substance P (1a) Coumarin-derived 3h Moderate
Substance P (1a) Artesunate-derived 3i 63%

RGD cyclopeptide Various N-acyloxyamides 4a-4d Moderate
Tetracosactide Various N-acyloxyamides 6a-6¢ 52-74%
Aviptadil Various N-acyloxyamides 7a-7d Good
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Peptide Substrate N-acyloxyamide Product HPLC Yield

Exenatide N-acetoxybutyramide (2a) 9a 22%

Solid-Phase Sulfimidation Protocol

Materials:

Resin-bound peptide with methionine at desired position
N-acyloxyamide substrates

RuCl2(PPhs)s catalyst

1,2-Dichloroethane (DCE)/Methanol (9:1)

Procedure:

e Synthesize the peptide containing methionine at the position of interest using standard Fmoc SPPS
protocols.

¢ Swell the resin-bound peptide in DCE/MeOH (9:1) solution.

¢ Add N-acyloxyamide substrate (5 equiv) and RuClz(PPhs)s (10 mol%) in DCE/MeOH.

e React for 2 hours with gentle agitation.

e Wash the resin thoroughly with DCE, MeOH, and DMF.

¢ Cleave the peptide from the resin using standard cleavage cocktails.

¢ Purify the product using semipreparative HPLC.

e The peptide NH2-Met-Lys-Leu-Val-Phe-CONH: has been successfully modified using this protocol
with an isolated yield of 60% after 12 steps [1].

Peptide Stapling via Sulfimidation

Procedure:

e Synthesize peptide containing both methionine and glutamic acid residues at desired stapling
positions.

¢ For solution-phase stapling: Couple the peptide with NH20AcsTfOH to generate the N-acetoxyamide
functionality at the carboxyl site.

e Perform intramolecular sulfimidation using RuCIlz(PPhs)s (10 mol%) in methanol.

e For solid-phase stapling: Insert Met and allyl ester-protected Glu during Fmoc SPPS.

e Remove the allyl ester and couple with NH20AcTfOH to generate the N-acetoxyamide substrate on-
resin.
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e Perform cyclization under standard "conditions II" to obtain the stapled peptide.
e Cyclic peptide 14 has been obtained with an HPLC yield of 40% and isolated yield of 14% after 16
steps using this approach [1].

Note: Peptide stapling between aspartic acid (Asp) and Met sites presents considerable challenges due to
predominant aspartimide by-product formation (>80%), resulting in diminished yields of the desired

condensation product (<10%) [1].
Applications in Drug Discovery and Development

Peptide-Drug Conjugates (PDCs)

The sulfimidation technology enables facile construction of peptide-drug conjugates through covalent
linkage between methionine residues and drug molecules containing N-acyloxyamide functionality. The
substance P-artesunate conjugate (3i) exemplifies this application, obtained in 63% HPLC yield [1].
These conjugates leverage the reversible nature of the N=S bond, which remains stable under physiological
conditions but cleaves in the presence of elevated glutathione concentrations found in specific cellular

environments [1].

Reversible Peptide Stapling

Macrocyclic peptides often exhibit improved membrane permeability and protease resistance compared to
their linear counterparts [1]. The methionine sulfimidation approach enables reversible stapling of peptides
through N=S bonds between methionine and glutamic acid residues. These stapled peptides can be linearized

under reducing conditions, providing temporal control over peptide conformation and activity [1].

Split-and-Pool Synthesis

The orthogonality of methionine sulfimidation to other common protecting group strategies enables
applications in split-and-pool synthesis approaches for generating diverse peptide libraries [1]. The solid-

phase compatibility of the reaction further facilitates this application.
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Troubleshooting and Optimization Guidelines

Table: Common Issues and Solutions in Methionine Sulfimidation

Problem Potential Cause Solution

Low conversion Catalyst deactivation  Ensure anhydrous conditions; use fresh catalyst batches

Low conversion Poor solubility Adjust solvent ratio; add co-solvents (e.g., 50% water for

hydrophobic peptides)

Side reactions Free cysteine Use cystine (oxidized) or protected cysteine variants
residues

Incomplete stapling  Aspartic acid Avoid Asp-Met stapling; use Glu-Met pairs instead
involvement

Low yields in solid Limited resin Optimize solvent system (DCE/MeOH 9:1 works well)

phase swelling

Analytical and Characterization Methods

HPLC Analysis: Use C18 reverse-phase columns with water/acetonitrile gradients containing 0.1% formic

acid. Monitor at 214 nm for peptide backbone and appropriate wavelengths for chromophores.

Mass Spectrometry: Employ LC-MS with EST or MALDI ionization to confirm product mass and reaction

completion.

Glutathione Cleavage Assay:

e Prepare PBS buffer (pH 7.4) containing 1-10 mM glutathione.

¢ Incubate sulfimidation product (0.1 mM) in glutathione solution at 37°C.

e Monitor cleavage kinetics by HPLC.

e The N=S bonds of the conjugates are reduced in the presence of glutathione, resulting in traceless
release of corresponding peptides and amides [1].
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Pathway and Workflow Diagrams
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Diagram: Workflow for Reversible Methionine Sulfimidation Process
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Diagram: Drug Discovery Applications of Methionine Sulfimidation

Conclusion

The controlled reversible methionine-selective sulfimidation represents a significant advancement in peptide
modification technology, addressing the long-standing challenge of chemoselective methionine

functionalization. The ruthenium-catalyzed method provides researchers with a robust, versatile tool for late-
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stage peptide functionalization, stapling, and conjugate formation with applications spanning fundamental
research to therapeutic development. The reversible nature of the N=S bond introduces dynamic control
elements that can be leveraged for responsive drug delivery systems and activity profiling. As these

methodologies continue to evolve, they hold promise for expanding the therapeutic potential of peptide-

based medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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